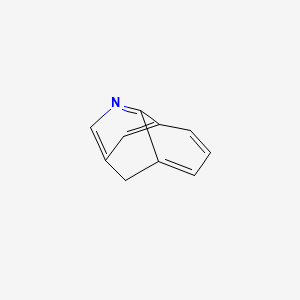

3,8-Methanoquinoline(9CI)

Description

Contextualization within Bridged Nitrogen Heterocycles Research

Bridged nitrogen heterocycles are a fascinating class of molecules that have garnered considerable attention from the scientific community. nih.govchemistryviews.org These compounds are characterized by a bicyclic or polycyclic structure in which two rings share non-adjacent atoms, creating a molecular "bridge." This structural feature imparts a high degree of rigidity and a defined three-dimensional geometry, which is of great interest in various fields of chemistry. The 3,8-methanoquinoline framework is a prime example of a bridged nitrogen heterocycle, where a quinoline (B57606) system is bridged by a methylene (B1212753) group.

The synthesis and study of bridged heterocycles, including those with aza-bridges, have been a subject of ongoing research. nih.govresearchgate.netnih.govacs.org These efforts are driven by the quest for novel molecular architectures with unique chemical and physical properties. The rigid framework of these molecules makes them excellent models for studying theoretical aspects of chemical bonding and reactivity, such as strain effects and intramolecular interactions.

Academic Significance of the 3,8-Methanoquinoline Framework

The academic significance of the 3,8-methanoquinoline framework lies primarily in its use as a scaffold for fundamental chemical research, particularly in the study of reaction mechanisms and stereochemistry. Research on derivatives of 3,8-methanoquinoline has provided valuable insights into neighboring group participation, solvolysis reactions, and photochemical rearrangements. researchgate.netscispace.com

The defined stereochemistry of the bridged system allows for precise investigation of how the spatial orientation of functional groups influences reaction rates and product distributions. For instance, studies on the solvolysis of arenesulfonate derivatives of 5,6,7,8-tetrahydro-5,8-methanoquinoline have been instrumental in understanding the electronic effects of the pyridine (B92270) ring on the stability of carbocationic intermediates. researchgate.net These studies draw comparisons with isosteric benzonorbornyl systems to elucidate the specific role of the nitrogen atom in the quinoline moiety. researchgate.net

Furthermore, the rigid structure of 5,8-dihydro-5,8-methanoquinoline (B25829) systems has made them ideal substrates for studying the di-π-methane photorearrangement, a fundamental photochemical reaction. researchgate.netacs.org The regioselectivity of this rearrangement is influenced by the position of substituents on the quinoline ring, providing a clear demonstration of electronic control in a photochemical process. researchgate.net

Evolution of Research Interests in 3,8-Methanoquinoline

Research interest in the 3,8-methanoquinoline framework and its derivatives appears to have been most active from the 1980s, with a significant body of work focusing on the synthesis and reactivity of its dihydro and tetrahydro analogues. researchgate.netscispace.comacs.orgchemrxiv.org Early research was centered on the synthesis of these bridged systems, often starting from bicyclo[2.2.1]heptane derivatives, and investigating their fundamental chemical properties. researchgate.net

A key area of investigation has been the solvolysis of exo- and endo-substituted 5,6,7,8-tetrahydro-5,8-methanoquinolines to probe the neighboring group participation of the fused pyridine ring. researchgate.net These studies, often conducted in comparison to their isoquinoline (B145761) counterparts, have provided a deeper understanding of the electronic influence of the nitrogen atom's position within the aromatic ring. researchgate.netscispace.com

Another significant research avenue has been the photochemical behavior of 5,8-dihydro-5,8-methanoquinoline systems. researchgate.netacs.orgglobalauthorid.com The di-π-methane rearrangement of these compounds has been shown to be a versatile tool for the synthesis of complex, caged polycyclic structures. The observed regioselectivity in these photorearrangements, controlled by the electronic nature of substituents on the pyridine ring, has been a subject of detailed mechanistic studies. researchgate.net

More recent research has seen the incorporation of the methanoquinoline framework into more complex molecular structures, such as ligands for metal-organic frameworks (MOFs) and monomers for ring-opening metathesis polymerization (ROMP). chemrxiv.orgrsc.org For example, chiral derivatives of 5,6,7,8-tetrahydro-5,7-methanoquinoline have been synthesized from natural products like α-pinene and used as ligands in the construction of functional materials. rsc.org This indicates a shift in research focus from fundamental reactivity studies to the application of these unique bridged systems in materials science.

The following tables summarize some of the key research findings on derivatives of 3,8-Methanoquinoline:

Structure

3D Structure

Properties

CAS No. |

326804-00-6 |

|---|---|

Molecular Formula |

C10H7N |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

9-azatricyclo[5.3.1.03,8]undeca-1(10),2,4,6,8-pentaene |

InChI |

InChI=1S/C10H7N/c1-2-8-4-7-5-9(3-1)10(8)11-6-7/h1-4,6H,5H2 |

InChI Key |

ZZNXEOSENBTAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC3=CC1=CN=C23 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,8 Methanoquinoline and Its Analogs

Total Synthesis Approaches to the 3,8-Methanoquinoline Core

The total synthesis of the 3,8-methanoquinoline core often involves the strategic formation of the bicyclic system, followed by the construction of the pyridine (B92270) ring.

Cyclization Reactions in 3,8-Methanoquinoline Synthesis

Cyclization reactions are fundamental to the formation of the quinoline (B57606) ring system within the 3,8-methanoquinoline framework. Various methods have been adapted to create this heterocyclic structure.

One notable approach is the Kröhnke pyridine synthesis . This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgresearchgate.net For instance, the synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines, which are structurally analogous to 3,8-methanoquinoline, has been achieved starting from naturally occurring monoterpenes like (-)-β-pinene. arkat-usa.org In a specific example, a ketone derived from (-)-β-pinene was converted to an α-methylene ketone, which then underwent a Kröhnke-type cyclization with 1-(2-oxopropyl)pyridinium bromide to yield the corresponding tetrahydroquinoline. arkat-usa.org Although effective, the yields for this cyclization step can be modest. arkat-usa.org An alternative, higher-yielding sequence involves an alkylation-azaannulation-aromatization process. arkat-usa.org

The Povarov reaction , a formal [4+2] cycloaddition, is another powerful tool for the synthesis of tetrahydroquinolines. thieme-connect.comresearchgate.netthieme-connect.com This reaction can be performed as a one-pot, three-component reaction between an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis acid. researchgate.netnih.gov The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular Pictet-Spengler cyclization. researchgate.net The versatility of the Povarov reaction allows for the synthesis of a wide range of polyfunctionalized tetrahydroquinolines. thieme-connect.commdpi.com

The Diels-Alder reaction represents a classic and reliable method for the formation of six-membered rings and has been applied to the synthesis of quinoline precursors. sigmaaldrich.comwikipedia.orgiitk.ac.in This [4+2] cycloaddition between a conjugated diene and a dienophile can establish the core carbocyclic framework, which can then be further elaborated to the 3,8-methanoquinoline system. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is particularly useful for the direct synthesis of heterocyclic rings. sigmaaldrich.com

Multi-Component Reactions for 3,8-Methanoquinoline Framework Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and operational complexity. The Povarov reaction , as mentioned earlier, is a prime example of an MCR used for tetrahydroquinoline synthesis. thieme-connect.comresearchgate.net Its ability to generate molecular diversity from readily available starting materials makes it an attractive strategy for building libraries of 3,8-methanoquinoline analogs for biological screening. researchgate.net

Stereoselective and Enantioselective Syntheses of Chiral 3,8-Methanoquinoline Derivatives

The presence of multiple stereocenters in the 3,8-methanoquinoline scaffold necessitates the development of stereoselective and enantioselective synthetic methods.

Asymmetric Induction in 3,8-Methanoquinoline Synthesis

Asymmetric induction is crucial for controlling the stereochemical outcome of reactions to produce a single enantiomer of a chiral compound. This can be achieved through various means, including the use of chiral substrates, reagents, or catalysts. In the context of 3,8-methanoquinoline synthesis, chiral starting materials derived from the "chiral pool," such as monoterpenes, have been successfully employed to synthesize chiral tetrahydroquinoline analogs. arkat-usa.org

Chiral Auxiliary and Catalyst-Based Approaches

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis. Chiral ligands, in combination with transition metals, can create a chiral environment that directs the stereochemical course of a reaction.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins and imines. ethz.chbuchler-gmbh.comajchem-b.com Chiral rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands have been extensively used for the asymmetric hydrogenation of quinolines and related heterocycles to produce chiral tetrahydroquinolines with high enantioselectivity. rsc.orgwiley-vch.de For example, Ir-catalyzed asymmetric hydrogenation of quinolines using chiral bisphosphine-(thio)urea ligands has been shown to produce both enantiomers of chiral tetrahydroquinoline derivatives with high yields and enantioselectivities, with the solvent playing a key role in determining the stereochemical outcome.

Novel chiral ligands have been specifically designed for the synthesis of chiral tetrahydroquinolines. The CAMPY and Me-CAMPY ligands, which are chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been used in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.com Similarly, a new class of C1-symmetric N-heterocyclic carbene (NHC) ligands incorporating a chiral fused tetrahydroquinoline ring has been developed for copper-catalyzed asymmetric borylation/cyclization tandem reactions to produce chiral trisubstituted tetrahydroquinolines with excellent enantioselectivities. chinesechemsoc.org The recently developed YuePhos ligands, a class of P-chiral ligands, have demonstrated high efficiency in the palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition for the synthesis of enantioenriched tetrahydroquinolines. rsc.org

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir-bisphosphine-(thio)urea | Asymmetric Hydrogenation | 2-Aryl-substituted quinolines | Chiral tetrahydroquinolines | up to 98% | |

| Rh-CAMPY/Me-CAMPY | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Chiral tetrahydroisoquinolines | up to 69% | mdpi.com |

| Cu(I)-C1-symmetric NHC | Borylation/Cyclization | - | Chiral borylated trisubstituted tetrahydroquinolines | Excellent | chinesechemsoc.org |

| Pd-YuePhos | [4+2] Cycloaddition | Vinyl benzoxazinanone & α-arylidene succinimide | Enantioenriched tetrahydroquinolines | up to 98% | rsc.org |

| Rh-Thiourea chiral phosphine | Asymmetric Hydrogenation | Isoquinolines and Quinolines | Chiral tetrahydroisoquinolines and tetrahydroquinolines | up to 99% | rsc.org |

Functionalization and Derivatization Strategies for 3,8-Methanoquinoline

The functionalization and derivatization of the 3,8-methanoquinoline scaffold are essential for exploring its structure-activity relationships and developing new therapeutic agents.

C-H activation has emerged as a powerful tool for the direct functionalization of quinoline rings, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. mt.comsioc-journal.cn Palladium-catalyzed site-selective C(sp³)–H alkylation of 8-methylquinolines, a close analog of the 3,8-methanoquinoline system, has been achieved using aziridines as the alkylating source. rsc.org This reaction proceeds through a sequential C–H and C–N bond activation process. rsc.org Similarly, rhodium(III)-catalyzed sp³ C–H alkylation of 8-methylquinolines with allyl alcohols has also been reported. researchgate.net These methods provide direct access to functionalized quinoline derivatives. researchgate.net

Alkylation is a common derivatization strategy to introduce various substituents onto the quinoline core. researchgate.netnih.govmdpi.com For example, palladium-catalyzed distal C–H alkylation of nitrogen-containing heterocycles, including quinolines, has been achieved with allylic alcohols using a pyridine and cyano-based bisamide directing group. researchgate.net The synthesis of various quinoline derivatives with potential biological activity often involves alkylation steps. sapub.orgjneonatalsurg.comekb.egsioc-journal.cnnih.gov

These synthetic and functionalization strategies provide a robust toolbox for the preparation and diversification of 3,8-methanoquinoline and its analogs, paving the way for the discovery of new compounds with interesting chemical and biological properties.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.com In the case of the quinoline ring system, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. reddit.com The positions 5 and 8 are typically the most reactive sites for electrophilic substitution on the quinoline core. reddit.com

The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For these reactions to occur with less reactive aromatic rings like quinoline, a catalyst is often necessary to polarize the electrophile. pressbooks.pub

For instance, bromination of quinoline often requires a catalyst like iron(III) bromide (FeBr₃) to generate a more potent electrophilic bromine species. pressbooks.pub Similarly, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺), the active electrophile. minia.edu.eg

While general principles of EAS on quinolines are established, specific studies on 3,8-methanoquinoline itself are less common. However, the inherent reactivity patterns of the quinoline nucleus suggest that electrophilic attack would preferentially occur on the carbocyclic ring of the 3,8-methanoquinoline scaffold.

Directed Ortho Metalation and Subsequent Transformations

Directed ortho metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org The nitrogen atom in the quinoline ring itself can act as a directing group, although its effectiveness can be influenced by other substituents and reaction conditions. The process involves the formation of a transient intermediate where the lithium cation is chelated by the DMG, positioning the alkyl base for selective proton abstraction. harvard.edu

This methodology allows for the introduction of functional groups at positions that are not readily accessible through classical electrophilic aromatic substitution. For example, after ortho-lithiation, reaction with electrophiles such as aldehydes, carbon dioxide, or halogen sources can introduce formyl, carboxyl, or halogen substituents, respectively. unito.it

Cross-Coupling Reactions on 3,8-Methanoquinoline Scaffolds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org

Several named reactions fall under this category, including the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings. nih.govqeios.com These methods are valued for their functional group tolerance and the ability to construct complex molecular architectures under relatively mild conditions. nih.gov

For the 3,8-methanoquinoline scaffold, cross-coupling reactions would typically be performed on a halogenated derivative. For example, a bromo- or iodo-substituted 3,8-methanoquinoline could be coupled with a variety of partners. The development of specialized ligands has been crucial for the success of many challenging cross-coupling reactions, including those on heterocyclic systems. nih.gov Quinoline-based ligands, for instance, have been shown to be effective in certain palladium-catalyzed C-H activation and cross-coupling reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Quinoline Systems

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/vinyl boronic acid/ester + Aryl/vinyl halide/triflate | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene + Aryl/vinyl halide/triflate | Pd(OAc)₂, PPh₃, Base | C-C |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide/triflate | PdCl₂(PPh₃)₂, CuI, Base | C-C |

| Buchwald-Hartwig | Amine + Aryl halide/triflate | Pd catalyst, Ligand, Base | C-N |

This table provides a general overview and specific conditions can vary.

Functionalization of the Methano Bridge

The methano bridge in the 3,8-methanoquinoline system represents another potential site for chemical modification. While the C-H bonds on the bridge are generally unreactive, certain strategies can be employed for their functionalization.

One approach is through radical reactions, where a radical initiator can abstract a hydrogen atom from the bridge, creating a carbon-centered radical that can then react with a suitable trapping agent. Another possibility involves transition metal-catalyzed C-H activation. Recent advances have shown that rhodium(III) catalysts can be effective for the C(sp³)-H methylation of 8-methylquinolines, a related system. researchgate.net This suggests that similar strategies might be adaptable for the functionalization of the methano bridge in 3,8-methanoquinoline.

Furthermore, cycloaddition reactions could potentially be employed to modify the bridge. For instance, a [4+3] cycloaddition of an oxidopyridinium ion with a diene can lead to the formation of bicyclic nitrogenous structures. uq.edu.au While not directly demonstrated on 3,8-methanoquinoline, this type of reaction highlights the potential for creative synthetic approaches.

Green Chemistry Approaches in 3,8-Methanoquinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pub In the context of quinoline synthesis, this has led to the development of more environmentally benign methodologies. researchgate.net

Key green chemistry strategies applicable to the synthesis of 3,8-methanoquinoline and its derivatives include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by utilizing microwave irradiation for efficient heating. qeios.comencyclopedia.pubmdpi.com

Use of greener solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ethanol, or supercritical CO₂ is a central tenet of green chemistry. qeios.comresearchgate.net

Catalyst-free reactions: Developing synthetic routes that avoid the use of, often toxic and expensive, metal catalysts is highly desirable. qeios.com

Solvent-free reactions (Mechanochemistry): Performing reactions in the absence of a solvent, for example by grinding the reactants together in a ball mill, can minimize waste and simplify purification. researchgate.netmdpi.com

Ultrasonication: The use of ultrasound can accelerate reactions and improve yields through acoustic cavitation. encyclopedia.pubrasayanjournal.co.in

While specific examples of these green approaches applied directly to 3,8-methanoquinoline are not extensively documented, the broader trends in quinoline synthesis suggest a promising future for the development of more sustainable routes to this compound and its analogs. researchgate.net For example, the Diels-Alder reaction, a key step in some heterocyclic syntheses, is considered an atom-economical reaction and can often be performed under green conditions. encyclopedia.pub

Reactivity and Mechanistic Investigations of 3,8 Methanoquinoline Systems

Ring Strain and its Influence on 3,8-Methanoquinoline Reactivity

Ring strain is a form of instability in cyclic molecules that arises from bond angles deviating from their ideal values. lscollege.ac.in In the 3,8-methanoquinoline framework, the bridged structure, analogous to a norbornane (B1196662) system, imposes significant angle and torsional strain. lscollege.ac.inwikipedia.org This strain elevates the molecule's ground-state energy, making it a more reactive species compared to unstrained analogues. The increased potential energy contained within the strained bonds can be utilized to drive chemical reactions. lscollege.ac.in

The heat of combustion is a key measure of this stored energy; for highly strained small rings, this value is notably elevated. wikipedia.org This inherent strain is a critical factor that can accelerate reaction rates. wikipedia.orgacs.org For instance, the strained C=C double bond present in derivatives like 5,8-dihydro-5,8-methanoquinoline (B25829) renders the molecule a highly reactive dienophile in cycloaddition reactions, similar to the well-documented reactivity of norbornene. nih.gov The relief of this strain is a powerful thermodynamic driving force for reactions that lead to the formation of a less strained product.

| Structural Feature | Source of Strain | Influence on Reactivity |

|---|---|---|

| Bicyclo[2.2.1]heptane-like bridge | Angle Strain (deviation from ideal sp³ angles) | Increases ground-state energy, promotes ring-opening reactions. |

| Eclipsed Conformations | Torsional Strain (Pitzer Strain) | Destabilizes the molecule, favoring transformations to staggered conformations. |

| Fused Quinoline (B57606) Ring | Geometric Constraint | Affects the electronic distribution and accessibility of reactive sites. |

| Olefinic bond (in dihydro derivatives) | Strained π-system | Enhances dienophilic character in Diels-Alder reactions. nih.gov |

Rearrangement Reactions Involving the 3,8-Methanoquinoline Core

The strained skeleton of 3,8-methanoquinoline and its derivatives makes them susceptible to a variety of rearrangement reactions, particularly those that proceed through carbocationic intermediates. These reactions often lead to more thermodynamically stable products by relieving ring strain. cambridgescholars.com

A prominent example is the Wagner-Meerwein type skeletal rearrangement, which is characteristic of norbornyl systems and has been observed in electrophilic additions and solvolysis reactions of 5,8-methanoquinoline derivatives. cambridgescholars.comscispace.com This rearrangement involves a 1,2-shift of a substituent to an adjacent electron-deficient carbon atom. cambridgescholars.com In the case of 5,8-dihydro-5,8-methanoquinoline derivatives, electrophilic attack on the double bond or solvolysis can generate a carbocation. The neighboring pyridine (B92270) ring can participate in stabilizing this intermediate, facilitating the skeletal rearrangement to form a new, often less strained, carbocyclic or heterocyclic framework. scispace.com Studies have documented such rearrangements occurring during electrophilic addition reactions in these systems. scispace.comresearchgate.net

Recent research on related quinoline systems has also shown that single-electron reduction can trigger unprecedented skeletal rearrangements, such as a 1,2-aryl migration and ring-contraction sequence to form indole (B1671886) derivatives. chemrxiv.org This highlights the potential for the 3,8-methanoquinoline core to undergo complex transformations under various reaction conditions.

| Rearrangement Type | Triggering Condition | Intermediate | Driving Force | Resulting Structure |

|---|---|---|---|---|

| Wagner-Meerwein Rearrangement scispace.com | Acidic conditions, solvolysis, electrophilic addition | Carbocation | Formation of a more stable carbocation/relief of ring strain | Rearranged bicyclic core |

| Anionic Ring Opening researchgate.net | Treatment with strong base | Carbanion | Relief of ring strain | Ring-opened product |

| Reductive Rearrangement chemrxiv.org | Single-electron transfer | Radical anion | Aromatization/formation of stable product | Indole-type structures (in related systems) |

Pericyclic Reactions of 3,8-Methanoquinoline

Pericyclic reactions are concerted processes that occur through a single cyclic transition state and are not typically influenced by solvents or catalysts. prgc.ac.incareerendeavour.com The 3,8-methanoquinoline system, particularly its dihydro derivatives, is a prime candidate for participating in such transformations, most notably cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. sigmaaldrich.comuniurb.it Due to the inherent ring strain, the double bond in 5,8-dihydro-3,8-methanoquinoline acts as a potent dienophile, readily reacting with conjugated dienes. nih.gov This reactivity is analogous to that of norbornene, which is well-known to undergo rapid Diels-Alder reactions. nih.gov The reaction proceeds through a cyclic transition state, leading to the formation of a new, polycyclic architecture with high stereospecificity. msu.edu Furthermore, the quinoline ring itself can participate in aza-Diels-Alder reactions, where it acts as the azadiene component, reacting with dienophiles to construct more complex nitrogen-containing polyheterocycles. rsc.orgscholaris.ca

| Reaction Type | Role of 3,8-Methanoquinoline System | Reactant Partner | Product Type | Key Feature |

|---|---|---|---|---|

| [4+2] Diels-Alder Cycloaddition | Dienophile (dihydro- form) nih.gov | Conjugated Diene (e.g., 1,3-Butadiene) | Fused Polycyclic System | High reactivity due to strained double bond |

| Inverse-Electron-Demand Diels-Alder | Dienophile | Electron-poor Diene (e.g., 1,2,4,5-tetrazine) | Fused Dihydropyridazine intermediate | Driven by HOMO-LUMO interaction with electron-rich strained alkene nih.gov |

| Aza-Diels-Alder Reaction rsc.org | Azadiene (quinoline ring) | Alkene/Alkyne Dienophile | Polycyclic N-heterocycle | Construction of complex quinoline-derived alkaloids |

| 1,3-Dipolar Cycloaddition | Dipolarophile (dihydro- form) | 1,3-Dipole (e.g., Nitrone, Azide) | Fused Five-membered Heterocycle | Synthesis of novel isoxazolidine- or triazoline-fused systems |

Radical and Ionic Reactions of 3,8-Methanoquinoline Derivatives

The reactivity of the 3,8-methanoquinoline scaffold can also be harnessed through transformations involving ionic or radical intermediates. These non-concerted pathways are distinct from pericyclic reactions and often involve discrete, charged, or unpaired-electron species. msu.edu

Ionic Reactions: Ionic reactions of 3,8-methanoquinoline derivatives are dominated by processes involving carbocation intermediates. As discussed previously, solvolysis of halo- or tosyl-substituted derivatives proceeds via an SN1-like mechanism, where the formation of a carbocation can be followed by solvent capture or skeletal rearrangement. scispace.com Electrophilic additions across the double bond of dihydro-3,8-methanoquinoline are also classic ionic reactions. The π-electrons of the double bond act as a nucleophile, attacking an electrophile (e.g., H⁺, Br⁺) to form a carbocation, which is then trapped by a nucleophile. These reactions are often accompanied by Wagner-Meerwein rearrangements due to the strained nature of the initial carbocation. scispace.comresearchgate.net

Radical Reactions: While less documented for the parent 3,8-methanoquinoline, its derivatives can participate in radical reactions. For instance, radical addition to the olefinic bond can be initiated by radical species. Modern synthetic protocols have demonstrated the utility of consecutive radical/ionic reactions, where a radical is generated, participates in a transformation like carbonylation, and the resulting intermediate is then trapped by an ionic species. beilstein-journals.orgbeilstein-journals.org Such a one-pot, multi-component strategy could be applied to functionalized 3,8-methanoquinoline derivatives to build molecular complexity. For example, a bromo-substituted derivative could undergo radical carbonylation followed by ionic cyanation to yield a cyanohydrin derivative. beilstein-journals.org

| Reaction Class | Specific Reaction | Key Intermediate | Initiator/Reagent | Typical Outcome |

|---|---|---|---|---|

| Ionic | Solvolysis scispace.com | Carbocation | Polar Protic Solvent | Substitution with potential rearrangement |

| Ionic | Electrophilic Addition researchgate.net | Carbocation | Electrophile (e.g., HBr, Cl₂) | Addition across the double bond |

| Radical | Radical Addition | Alkyl Radical | Radical Initiator (e.g., AIBN) | Addition across the double bond |

| Radical/Ionic | Consecutive Carbonylation/Cyanation beilstein-journals.orgbeilstein-journals.org | Acyl Radical / Alkoxide | CO, AIBN, Cyanide Source | Formation of a cyanohydrin derivative |

Reaction Kinetics and Thermodynamic Analyses of 3,8-Methanoquinoline Transformations

Understanding the kinetics and thermodynamics of reactions involving the 3,8-methanoquinoline system is crucial for predicting reactivity, controlling reaction outcomes, and designing efficient synthetic pathways. taylorfrancis.comcam.ac.uk Computational quantum chemistry has become an indispensable tool for these analyses, allowing for the calculation of transition state energies (kinetics) and the relative stabilities of reactants, intermediates, and products (thermodynamics). acs.org

For the 3,8-methanoquinoline system, thermodynamic analysis confirms that reactions leading to the relief of ring strain are highly favorable (i.e., have a large negative Gibbs free energy change, ΔG). Kinetic studies, often supported by computation, focus on determining the activation energy (Ea or ΔG‡) for a given transformation. For example, the high reactivity of dihydro-3,8-methanoquinoline in Diels-Alder reactions corresponds to a relatively low activation barrier.

Computational studies on structurally related pinene-fused bipyridines, such as (5R,7R)-6,6-dimethyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-5,7-methanoquinoline, have been used to perform molecular docking and analyze binding interactions in catalyst design. nih.govresearchgate.net These methods can be extended to model the transition states of reactions involving the 3,8-methanoquinoline core itself. By calculating the free energies of competing transition state structures, one can predict reaction rates and stereochemical outcomes with high accuracy. acs.org Similarly, electrochemical studies on related quinoxaline (B1680401) derivatives allow for the calculation of the enthalpy of annihilation (ΔHann) between radical ions, providing thermodynamic data on electron transfer processes. utexas.edu

| Parameter | Definition | Method of Determination | Significance for 3,8-Methanoquinoline |

|---|---|---|---|

| ΔG (Gibbs Free Energy) | The overall energy change of a reaction; determines spontaneity. | Calorimetry, Computational Chemistry | Reactions that relieve ring strain will have a large negative ΔG. |

| ΔH (Enthalpy) | The heat of reaction; related to bond energies. | Calorimetry, Heat of Combustion wikipedia.org | High for the strained molecule, indicating instability. |

| ΔG‡ (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | Kinetic Experiments, Computational Modeling acs.org | Lower for facile reactions like the Diels-Alder of the dihydro- derivative. |

| k (Rate Constant) | A measure of the speed of a reaction. | Spectroscopic monitoring (e.g., NMR, UV-Vis) | Quantifies the influence of strain and substituents on reactivity. |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in 3,8 Methanoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3,8-Methanoquinoline Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 3,8-Methanoquinoline. The rigid nature of the bicyclo[3.3.1]nonane core in 3,8-Methanoquinoline results in a well-defined spatial arrangement of protons and carbons, leading to characteristic NMR spectra.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei present in 3,8-Methanoquinoline. However, for an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR experiments are essential. science.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the molecule. In 3,8-Methanoquinoline, COSY would reveal correlations between adjacent protons, for instance, between the bridgehead proton and the protons on the ethano bridge, as well as the spin systems within the quinoline (B57606) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. mdpi.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For 3,8-Methanoquinoline, each protonated carbon would show a cross-peak with its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for elucidating the carbon skeleton by showing correlations between protons and carbons over two or three bonds. mdpi.com In the context of 3,8-Methanoquinoline, HMBC would be instrumental in connecting the different fragments of the molecule. For example, correlations from the protons of the methano bridge to the quaternary carbons of the quinoline ring would confirm the bridged structure.

A hypothetical table of expected 2D NMR correlations for the parent 3,8-Methanoquinoline is presented below. The chemical shifts are estimated based on data for similar bridged quinoline systems.

| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in COSY |

| H-2 | C-3, C-4, C-8a | H-3 |

| H-4 | C-3, C-4a, C-5, C-8a | H-5 |

| H-5 | C-4, C-6, C-8a | H-4, H-6 |

| H-6 | C-5, C-7, C-8 | H-5, H-7 |

| H-7 | C-6, C-8, C-8a | H-6 |

| H-9 (endo) | C-3, C-8, C-9a | H-9 (exo) |

| H-9 (exo) | C-3, C-8, C-9a | H-9 (endo) |

| H-10 (endo) | C-3, C-8, C-9a | H-10 (exo) |

| H-10 (exo) | C-3, C-8, C-9a | H-10 (endo) |

This table is a hypothetical representation and actual chemical shifts and correlations would need to be determined experimentally.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. mst.edunih.gov For rigid molecules like 3,8-Methanoquinoline and its derivatives, ssNMR can provide valuable information that is complementary to solution-state NMR and X-ray crystallography.

One of the key applications of ssNMR is the study of polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can readily distinguish between polymorphs as the chemical shifts are highly sensitive to the local molecular environment and intermolecular packing. acs.org

Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the sensitivity of low-abundance nuclei like ¹³C and ¹⁵N. For derivatives of 3,8-Methanoquinoline, ¹⁵N ssNMR could be particularly informative for probing the electronic environment of the nitrogen atom within the quinoline ring. researchgate.netipb.pt "Attached nitrogen tests" using 13C{14N} solid-state NMR experiments can be employed to identify carbon atoms directly bonded to nitrogen, which is invaluable for the structural confirmation of complex heterocyclic scaffolds. nih.gov

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry Techniques in 3,8-Methanoquinoline Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to four or more decimal places). ncl.ac.uk This precision allows for the unambiguous determination of the elemental formula of the parent ion of 3,8-Methanoquinoline and its derivatives. For example, the exact mass of the molecular ion can distinguish it from other ions that may have the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 3,8-Methanoquinoline | C₁₀H₉N | 143.0735 |

| A hypothetical hydroxylated derivative | C₁₀H₉NO | 159.0684 |

| A hypothetical methoxylated derivative | C₁₁H₁₁NO | 173.0841 |

This table provides theoretical exact masses for hypothetical compounds.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. chalmers.se In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps in the identification of unknown compounds. gbiosciences.com

A plausible fragmentation pathway for 3,8-Methanoquinoline could involve the following steps:

Formation of the molecular ion [M]⁺•.

Loss of a hydrogen radical to form the [M-H]⁺ ion.

Retro-Diels-Alder reaction leading to the loss of ethene and formation of an isoquinolinium-like ion.

Cleavage of the quinoline ring, leading to characteristic fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 143 | [C₁₀H₈N]⁺ | H• |

| 143 | [C₈H₆N]⁺ | C₂H₃• |

| 143 | [C₉H₇]⁺ | CH₂N• |

This table presents hypothetical fragmentation data.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of 3,8-Methanoquinoline Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. researchgate.netnih.gov For chiral derivatives of 3,8-Methanoquinoline, X-ray crystallography is an invaluable tool for unambiguously establishing the absolute configuration of stereocenters.

The rigid bicyclo[3.3.1]nonane skeleton of 3,8-Methanoquinoline can exist in different conformations, such as a chair-chair or a chair-boat conformation. X-ray diffraction analysis of a single crystal of a 3,8-Methanoquinoline derivative would reveal the preferred conformation in the solid state. researchgate.netiucr.org This information is crucial for understanding the steric and electronic properties of the molecule and for structure-activity relationship studies.

A hypothetical table of crystallographic data for a derivative of 3,8-Methanoquinoline is provided below, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.2 |

| Volume (ų) | 1055.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.350 |

| R-factor | 0.045 |

This table contains hypothetical crystallographic data for a representative derivative.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 3,8-methanoquinoline and its analogues. smu.edu These methods provide a molecular "fingerprint," enabling the identification of specific functional groups and offering insights into the molecule's conformational landscape. smu.eduarxiv.org IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that induce a change in the dipole moment. scm.com Conversely, Raman spectroscopy measures the inelastic scattering of light, which excites vibrational modes that cause a change in the molecule's polarizability. scm.com The complementary nature of these techniques ensures a more complete vibrational analysis, as some modes may be active in one technique but not the other. arxiv.org

Detailed research on derivatives such as 3-(Substituted Benzamido)-5,6,7,8-Tetrahydro-5,8-methanoisoquinolines has provided significant insights into the vibrational characteristics of this class of compounds. researchgate.net In a study by Tanida et al., the Fourier Transform Infrared (FTIR) spectra of a series of these benzamides were measured in various solvents to investigate substituent effects on the vibrational frequencies. researchgate.net

Key findings from these studies include:

Functional Group Identification : The IR spectra clearly show characteristic absorption bands for the amide functional group. The N-H stretching vibration (νN-H) appears in the region of 3455-3444 cm⁻¹, while the carbonyl (C=O) stretching vibration (νC=O) is observed around 1685-1707 cm⁻¹. researchgate.net The precise frequencies of these bands are sensitive to the electronic nature of the substituent on the benzamido ring.

Conformational Analysis : The νC=O frequencies were found to be influenced by the substituent, indicating electronic effects being transmitted through the molecule. researchgate.net Furthermore, conformational analysis carried out using the AMI method, and compared with X-ray crystallography data, helped in understanding the preferred spatial arrangement of the molecule. researchgate.net The study also examined intermolecular hydrogen bonding in the crystalline state by analyzing the frequency shifts of the C=O stretching bands, demonstrating how vibrational spectroscopy can be used to probe intermolecular interactions. researchgate.net

The data below summarizes the observed IR frequencies for key functional groups in a derivative of the methanoquinoline system.

Table 1: IR Spectral Data for 3-(Benzamido)-5,6,7,8-Tetrahydro-5,8-methanoisoquinoline in CCl₄ Solution researchgate.net

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching (νN-H) | ~3450 |

| Amide C=O | Stretching (νC=O) | ~1690 |

The analysis of such vibrational data is crucial for confirming the presence of specific functional groups and understanding the subtle conformational and electronic effects within the 3,8-methanoquinoline framework.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Studies

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is fundamental for studying chiral molecules like 3,8-methanoquinoline. cas.cznsf.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. mgcub.ac.inscribd.com

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of the wavelength of light. scribd.comnumberanalytics.com

Circular Dichroism (CD) is the difference in absorption of left and right circularly polarized light by a chiral molecule, and it is also wavelength-dependent. encyclopedia.pubnih.gov

The combination of these techniques is particularly powerful for determining the absolute configuration and enantiomeric purity of chiral compounds. nih.govscispace.com An anomalous ORD curve, known as a Cotton effect, occurs at wavelengths where the molecule absorbs light. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org CD spectra, which are absorptive, provide complementary information and are often easier to interpret, especially for complex molecules with multiple chromophores. scribd.comlibretexts.org

Research on closely related chiral bridged systems has demonstrated the utility of these methods. For instance, the circular dichroism spectrum of (+)-5,6,7,8-tetrahydro-8,9,9-trimethyl-5,8-methanoquinoline has been studied to understand the relationship between its structure and chiroptical properties. semanticscholar.org The observed CD spectrum provides a unique signature for a specific enantiomer. researchgate.net The enantiomer will exhibit a mirror-image CD spectrum. researchgate.net This principle allows for not only the assignment of absolute configuration by comparing experimental spectra to theoretical calculations or to spectra of compounds with known configurations but also for the determination of enantiomeric purity. encyclopedia.pubnih.gov The amplitude of the CD signal is directly proportional to the concentration of the enantiomer, enabling quantitative analysis of enantiomeric excess in a sample. nih.gov

The general approach involves:

Measurement of CD/ORD Spectra : The spectra of the enantiomers are recorded. Enantiomers will show CD spectra that are nearly mirror images of each other. nih.govresearchgate.net

Correlation with Absolute Configuration : The sign of the Cotton effect is correlated with the absolute configuration (R or S). libretexts.org This is often achieved by comparing the experimental data with that of structurally similar compounds of known configuration or through computational predictions using methods like time-dependent density functional theory (TDDFT). encyclopedia.pubresearchgate.net

Determination of Enantiomeric Purity : For a mixture of enantiomers, the magnitude of the observed CD signal at a specific wavelength is proportional to the excess of one enantiomer over the other. nih.gov By creating a calibration curve with samples of known enantiomeric purity, the composition of an unknown sample can be determined. nih.gov

Table 2: Principles of Chiroptical Spectroscopy in Stereochemical Analysis

| Technique | Principle | Application in 3,8-Methanoquinoline Research |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. encyclopedia.pub | Assigning absolute configuration based on the sign of Cotton effects; quantifying enantiomeric purity. nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. numberanalytics.com | Determining absolute configuration by analyzing the shape and sign of the Cotton effect curve. scispace.comlibretexts.org |

These chiroptical methods are indispensable for the full stereochemical characterization of chiral 3,8-methanoquinoline derivatives, providing information that is often unattainable by other spectroscopic techniques. scispace.com

Compound List

Computational Chemistry and Theoretical Studies of 3,8 Methanoquinoline

Quantum Chemical Calculations for Electronic Structure and Bonding in 3,8-Methanoquinoline

Quantum chemical calculations are indispensable tools for elucidating the intricate electronic structure and bonding characteristics of complex heterocyclic molecules like 3,8-methanoquinoline and its derivatives. These computational methods provide fundamental insights into molecular geometry, orbital energies, and electron distribution, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, offering a favorable balance between accuracy and computational expense. sigmaaldrich.compurdue.edu For the 3,8-methanoquinoline system, DFT calculations are employed to determine key electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors.

Key applications of DFT for this system include the calculation of:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net In the context of 3,8-methanoquinoline derivatives, the nature of the LUMO has been shown to control the regioselectivity of certain photochemical reactions. nih.gov

Electron Density and Charge Distribution: DFT can map the electron density surface, revealing how charge is distributed across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. This information helps in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

The table below illustrates typical electronic properties that can be obtained from DFT calculations for a representative methanoquinoline system.

| Property | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | -6.5 eV | Indicates the molecule's electron-donating ability. |

| Energy of LUMO | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitation energy and chemical stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 | Highlights the electronegativity and potential basicity of the nitrogen atom. |

Note: The values in this table are representative examples to illustrate the output of DFT calculations and are not from a specific referenced study on the parent compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. numberanalytics.compsgcas.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are computationally more demanding but can provide more reliable results, especially for systems where electron correlation is significant. stackexchange.com

The choice of basis set is critical in any ab initio calculation. A basis set is a set of mathematical functions used to build molecular orbitals.

Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) are widely used for organic molecules, providing a good compromise between speed and accuracy.

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, allowing for more precise energy calculations.

For the 3,8-methanoquinoline framework, early computational studies on related derivatives utilized semi-empirical methods like CNDO/2 and AM1 to investigate substituent effects and conformation, comparing the results with experimental data. nih.gov Modern studies would typically employ more robust ab initio or DFT methods to achieve greater predictive accuracy for properties like reaction barriers and excited state energies. researchgate.netnumberanalytics.com

Density Functional Theory (DFT) Applications

Conformational Analysis and Energy Landscapes of 3,8-Methanoquinoline Systems

The 3,8-methanoquinoline scaffold possesses a rigid, bridged bicyclic structure. This inherent rigidity limits its conformational freedom compared to more flexible aliphatic or aromatic systems. However, understanding the subtle conformational preferences and the energy associated with them is crucial for predicting its behavior.

Molecular mechanics (MM) provides a computationally efficient approach to study the conformational properties of large molecules by using classical physics models (force fields). A force field is a set of parameters that defines the potential energy of a molecule as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

For 3,8-methanoquinoline systems, MM calculations can be used to:

Identify low-energy conformations.

Estimate the energy barriers between different conformers.

Simulate the dynamic behavior of the molecule over time through molecular dynamics (MD) simulations.

MD simulations track the atomic motions of the system, providing a view of the conformational landscape and how the molecule explores different energy states at a given temperature. While specific MD studies on the parent 3,8-methanoquinoline are not prominent in the literature, conformational analyses on substituted derivatives have been performed using methods like AM1, a semi-empirical approach that shares principles with MM. nih.gov

The defining feature of the 3,8-methanoquinoline structure is the ethano-bridge, which locks the molecule into a strained conformation. Ring strain is a form of instability that arises from deviations from ideal bond angles, bond lengths, and torsional angles. This strain energy significantly influences the molecule's thermodynamic stability and reactivity.

The total strain energy of a cyclic molecule can be computationally quantified. A common method involves using a hypothetical chemical reaction, known as a homodesmotic or isodesmic reaction, where the number of each type of bond is conserved between reactants and products. The energy difference between the strained cyclic molecule and its unstrained, open-chain counterparts, calculated at a high level of theory (e.g., DFT or ab initio), gives the ring strain energy.

The strain in the 3,8-methanoquinoline system can be broken down into several components:

Angle Strain (Baeyer Strain): Caused by the compression of bond angles within the bicyclic framework, particularly at the bridgehead carbons.

Torsional Strain (Pitzer Strain): Arises from eclipsed interactions between atoms on adjacent carbons.

Transannular Strain (Prelog Strain): Results from steric repulsion between atoms across the ring.

The table below provides a hypothetical breakdown of the sources of strain within the bridged system.

| Strain Component | Description | Key Structural Features in 3,8-Methanoquinoline |

| Angle Strain | Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ C). | Constrained angles in the norbornane-like moiety. |

| Torsional Strain | Eclipsing interactions along C-C bonds. | Eclipsed C-H bonds on the ethano bridge. |

| Transannular Strain | Non-bonded steric interactions between atoms across the ring system. | Interaction between the methano-bridge and the quinoline (B57606) ring. |

This table is illustrative of the concepts of strain energy analysis.

The high strain energy makes the bridged system susceptible to reactions that can relieve this strain, such as ring-opening or rearrangement reactions.

Molecular Mechanics and Dynamics Simulations

Prediction of Reactivity and Reaction Pathways for 3,8-Methanoquinoline Transformations

Computational chemistry is a powerful tool for predicting and rationalizing the outcomes of chemical reactions. For 3,8-methanoquinoline derivatives, theoretical studies have been instrumental in understanding their unique reactivity, particularly in photochemical rearrangements.

A key reaction studied for the related 5,8-dihydro-5,8-methanoquinoline (B25829) system is the di-π-methane photorearrangement . nih.gov This photochemical reaction is characteristic of molecules containing two π-systems separated by an sp³-hybridized carbon (a 1,4-diene moiety). Upon absorption of light, the molecule rearranges to form a vinylcyclopropane (B126155) derivative.

Theoretical studies, in conjunction with experimental results, have revealed that the triplet-state di-π-methane rearrangement of 5,8-dihydro-5,8-methanoquinolines proceeds through two competing (dual-channeled) pathways. nih.gov The position of the nitrogen atom in the pyridine (B92270) ring directs the rearrangement, influencing the ratio of the two major products formed.

Pathway A: Migration of the carbon atom ortho to the nitrogen.

Pathway B: Migration of the carbon atom meta to the nitrogen.

For the parent 5,8-dihydro-5,8-methanoquinoline, the reaction yields a 60:40 mixture of products, with the major product arising from Pathway A. nih.gov Computational analysis has shown that this regioselectivity is controlled by the electronic structure of the molecule's excited state, specifically the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The reaction favors the pathway that proceeds through the most stable diradical intermediate, the stability of which is influenced by the LUMO coefficients on the participating carbon atoms.

The table below summarizes the experimentally observed product distribution and its correlation with theoretical predictions.

| Reactant | Pathway | Product Regioisomer | Experimental Yield (%) nih.gov | Theoretical Rationale nih.gov |

| 5,8-Dihydro-5,8-methanoquinoline | Ortho Migration | Migration of C4a-C8a bond to C7 | 60% | Favored pathway due to higher LUMO coefficient on the ortho-divinyl carbon, leading to a more stable intermediate. |

| Meta Migration | Migration of C8-C8a bond to C6 | 40% | Less favored pathway. |

Beyond photorearrangements, theoretical calculations are also applied to understand ground-state reactions, such as the solvolysis of 5,6,7,8-tetrahydro-5,8-methanoquinoline derivatives, helping to elucidate the role of the pyridine nitrogen in neighboring group participation. nih.gov

Transition State Characterization

The synthesis of bridged heterocyclic systems such as 3,8-Methanoquinoline often involves complex cyclization reactions. Characterizing the transition states (TS) of these reactions is crucial for understanding the reaction mechanism, predicting reaction feasibility, and optimizing conditions for better yields and selectivity. e3s-conferences.org A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, acting as a bridge between reactants and products. scirp.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these fleeting transition states. e3s-conferences.org For the formation of the 3,8-methanoquinoline skeleton, a key step would likely be an intramolecular cycloaddition or a related cyclization cascade. Theoretical calculations can model the geometry and energy of the transition state for such a transformation.

For instance, in the synthesis of related bridged systems, DFT methods like B3LYP or TPSS are employed to minimize the energy of the proposed transition state structures. e3s-conferences.orgscirp.org The characterization involves a frequency calculation, where a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the vibrational mode of the bond-forming or bond-breaking process. scirp.org The energy of this transition state provides the activation energy barrier, a key kinetic parameter. e3s-conferences.org

Studies on similar intramolecular cyclizations reveal that steric and electronic factors significantly influence the transition state energy. e3s-conferences.orgcore.ac.uk For 3,8-Methanoquinoline, computational analysis would help determine the most favorable pathway, for example, by comparing the activation barriers of different potential cyclization routes.

Table 1: Example of Calculated Transition State Parameters for a Hypothetical Cyclization Step in 3,8-Methanoquinoline Synthesis

| Parameter | Value | Method/Basis Set | Description |

| Transition State Energy (E_TS) | -480.123 Hartree | B3LYP/6-31G(d) | The absolute electronic energy of the transition state structure. |

| Activation Energy (ΔE‡) | 25.5 kcal/mol | B3LYP/6-31G(d) | The energy barrier relative to the reactants, indicating reaction feasibility. |

| Imaginary Frequency | -250 cm-1 | B3LYP/6-31G(d) | Confirms the structure as a first-order saddle point (a true transition state). |

| Key Bond Distance (Forming) | 2.15 Å | B3LYP/6-31G(d) | The distance between the two atoms forming the new C-C bond in the bridged system at the TS. |

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed map of the reaction pathway from reactants to products, passing through the transition state. This analysis is essential for confirming that a calculated transition state indeed connects the intended reactants and products and for revealing the mechanistic details of the transformation.

Starting from the optimized transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. The forward path leads to the product (the 3,8-methanoquinoline system), while the reverse path leads back to the reactant or intermediate (the acyclic precursor). This confirms the role of the transition state in the specific reaction mechanism being studied.

This analysis can also reveal the presence of intermediates, which are local minima on the potential energy surface. For complex multi-step syntheses, constructing a complete potential energy surface profile, including all intermediates and transition states, is vital for a comprehensive understanding of the reaction mechanism and for identifying the rate-determining step. mdpi.com For example, the formylation of quinoline derivatives has been studied computationally to explain substituent effects by analyzing the stability of intermediates and the structure of transition states. mdpi.com

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. nih.gov Methods like DFT and Time-Dependent DFT (TD-DFT) can calculate various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra (UV-Vis). scirp.orgnih.gov

For 3,8-Methanoquinoline, theoretical calculations can predict its 1H and 13C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics.

Similarly, IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement with experimental data. scirp.org This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes within the 3,8-Methanoquinoline structure.

Electronic properties and UV-Vis absorption spectra are typically predicted using TD-DFT calculations. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.mxbendola.com The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. bioline.org.br The calculated transition energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax).

Table 2: Predicted Spectroscopic Data for 3,8-Methanoquinoline

| Spectroscopic Data | Predicted Value | Computational Method | Notes |

| 13C NMR Chemical Shift (C3) | ~125 ppm | GIAO-B3LYP/6-311+G(d,p) | Prediction for the carbon atom at position 3 of the quinoline ring. |

| 1H NMR Chemical Shift (Bridgehead H) | ~3.5 ppm | GIAO-B3LYP/6-311+G(d,p) | Estimated chemical shift for one of the protons on the methano bridge. |

| IR Frequency (C=N stretch) | ~1630 cm-1 (scaled) | B3LYP/6-311+G(d,p) | Characteristic stretching frequency for the imine bond within the quinoline ring. |

| HOMO-LUMO Gap | ~4.5 eV | B3LYP/6-311+G(d,p) | A larger gap suggests higher kinetic stability. bioline.org.br |

| λmax (UV-Vis) | ~280 nm, ~315 nm | TD-DFT/B3LYP/6-311+G(d,p) | Predicted electronic transitions for the π-system of the quinoline core. |

In Silico Design and Virtual Screening of 3,8-Methanoquinoline Analogs for Synthetic Applications

The rigid, three-dimensional structure of 3,8-Methanoquinoline makes it an attractive scaffold for the design of novel molecules for various synthetic applications, including catalysis and materials science. enamine.net In silico design and virtual screening are computational strategies that enable the rapid evaluation of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis. nih.govbiotech-asia.org

The process begins with the 3,8-Methanoquinoline core. A virtual library of analogs can be generated by computationally adding different substituents or functional groups at various positions on the scaffold. This creates a vast chemical space of potential molecules. enamine.net

This library can then be screened using a variety of computational tools:

Quantitative Structure-Activity Relationship (QSAR): If a desired property (e.g., catalytic activity, specific binding affinity) has been measured for a small set of known analogs, a QSAR model can be developed. bioline.org.br This model establishes a mathematical relationship between the molecular structure (described by calculated descriptors) and the observed activity. The model can then be used to predict the activity of the entire virtual library, identifying candidates likely to possess high activity. researchgate.net

Molecular Docking: For applications involving molecular recognition, such as designing a chiral ligand for an asymmetric catalyst, molecular docking can be used. biotech-asia.orgrjraap.com This technique predicts the preferred orientation and binding affinity of a ligand (the 3,8-Methanoquinoline analog) within the active site of a target protein or metal complex. nih.gov Analogs with high predicted binding scores and favorable interactions are selected for further consideration. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a specific interaction. A pharmacophore model can be built based on known active molecules and used to search the virtual library for analogs that match this spatial arrangement. enamine.net

These in silico methods significantly reduce the time and cost associated with experimental screening by focusing synthetic efforts on a smaller, more promising set of candidate molecules. nih.gov The best candidates identified through virtual screening can then be synthesized and experimentally tested to validate the computational predictions.

Table 3: Workflow for Virtual Screening of 3,8-Methanoquinoline Analogs

| Step | Description | Computational Tools | Objective |

| 1. Library Design | Generation of a diverse virtual library of 3,8-Methanoquinoline analogs with various functional groups. | Combinatorial library enumeration software | Create a large and diverse chemical space for screening. |

| 2. Property Calculation | Calculation of molecular descriptors (e.g., electronic, steric, topological) for each analog. | DFT, Semi-empirical methods | Quantify the structural and chemical features of each molecule. |

| 3. Virtual Screening | Filtering the library based on desired properties using docking, QSAR, or pharmacophore models. | AutoDock, GOLD, MOE nih.gov | Identify a smaller subset of promising "hit" compounds. |

| 4. Hit Prioritization | Ranking of hit compounds based on multiple criteria (e.g., predicted activity, synthetic feasibility, novelty). | Scoring functions, expert analysis | Select the top candidates for experimental synthesis and validation. |

Structural Analogs and Derivatives of 3,8 Methanoquinoline

Synthesis and Investigation of Homologs and Heteroanalogs of 3,8-Methanoquinoline

One area of investigation has been the synthesis of related bridged heterocyclic systems. For instance, the synthesis of 3-chloro-5,8-methanoquinazoline has been reported, which can be considered a heteroanalog of the 3,8-methanoquinoline system where a nitrogen atom is introduced into the benzene (B151609) ring portion of the quinoline (B57606). researchgate.net These analogs provide a platform to study the influence of additional nitrogen atoms on the electronic and chemical properties of the bridged framework.

The synthetic strategies to access these analogs often involve multi-step sequences. For example, the synthesis of various quinoline derivatives, which can be precursors to bridged systems, has been extensively studied. Methods like the Wittig reaction have been employed to create stilbene-quinoline derivatives from substituted quinolines and benzyltriphenylphosphonium (B107652) chloride. nih.gov Another common precursor, 2-chloroquinoline-3-carbaldehyde, is prepared from acetanilide (B955) through a multi-step process. nih.gov Such synthetic methodologies can be adapted to generate precursors for more complex bridged systems like 3,8-methanoquinoline.

The table below summarizes some key precursors and related analogs mentioned in the literature.

| Compound Name | Description | Synthesis Method | Reference |

| 3-chloro-5,8-methanoquinazoline | A heteroanalog of the 3,8-methanoquinoline system. | Not detailed in the provided search results. | researchgate.net |

| 2-chloroquinoline-3-carbaldehyde | A key intermediate for the synthesis of quinoline derivatives. | Prepared from acetanilide. | nih.gov |

| 2-chloro-8-methylquinoline-3-carbaldehyde | A substituted quinoline intermediate. | Prepared from 2-methylacetanilide. | nih.gov |

| 2-methoxyquinoline-3-carbaldehyde | An intermediate for the synthesis of quinoline derivatives. | Not detailed in the provided search results. | nih.gov |

Scaffold Diversity Generation from the 3,8-Methanoquinoline Core

The concept of "scaffold diversity" is central to modern medicinal chemistry and materials science. nih.govcam.ac.uk It involves creating a wide range of molecular frameworks from a common core structure. cam.ac.uk The 3,8-methanoquinoline scaffold, with its inherent rigidity and defined three-dimensional shape, is an excellent starting point for generating structural diversity.

Diversity-oriented synthesis (DOS) aims to produce collections of compounds with a high degree of skeletal and stereochemical diversity. cam.ac.uk This can be achieved by employing various synthetic strategies, including:

Complexity-generating reactions: These reactions, such as multicomponent reactions and cascade processes, allow for the rapid construction of complex molecular architectures in a single step. researchgate.netmdpi.com

Substrate-based diversification: In this approach, strategically placed functional groups on the starting material are reacted intramolecularly to "fold" the molecule into different scaffolds. cam.ac.uk

While specific examples of DOS starting directly from 3,8-methanoquinoline are not prevalent in the provided search results, the principles of scaffold diversification are widely applicable. For instance, the N-phenylquinoneimine scaffold has been used as a platform to generate a variety of heterocyclic structures. mdpi.com Similarly, the functional groups on the 3,8-methanoquinoline core, such as the nitrogen atom and positions on the aromatic and bridged rings, can be modified to introduce new functionalities and build more complex structures.

The generation of scaffold diversity can be visualized and quantified using computational tools like Murcko frameworks and Scaffold Trees. nih.govnih.gov These methods help in analyzing the structural novelty and diversity of a compound library. nih.gov

Structure-Property Relationship Studies in 3,8-Methanoquinoline Systems (Focus on non-biological properties, e.g., electronic, optical, or catalytic properties)

Understanding the relationship between a molecule's structure and its properties is a fundamental goal in chemistry. For 3,8-methanoquinoline and its derivatives, this involves investigating how structural modifications influence their electronic, optical, and catalytic behaviors.

Electronic and Optical Properties:

The electronic and optical properties of heterocyclic compounds are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. beilstein-journals.orgrsc.org The introduction of donor and acceptor moieties into a molecular structure is a common strategy for tuning these properties. beilstein-journals.org

In quinoline-based systems, the electronic properties can be modulated by introducing various substituents. For example, the synthesis of quinazoline (B50416) derivatives with different donor moieties like carbazole, dimethyldihydroacridine, or phenothiazine (B1677639) has been shown to influence their photophysical and electrochemical properties. beilstein-journals.org These compounds exhibit glass-transition temperatures ranging from 116 °C to 123 °C and ionization potentials between 5.22–5.87 eV. beilstein-journals.org

Furthermore, the rotation and isomerization of aryl groups in π-conjugated systems, which could be attached to the 3,8-methanoquinoline scaffold, can significantly impact their electronic and optical properties by affecting π-conjugation, charge transfer processes, and light emission. nih.gov Computational methods like Density Functional Theory (DFT) are often employed to predict and understand these structure-property relationships. nih.govmdpi.com

The table below presents some properties of related quinazoline-based compounds, which can provide insights into the potential properties of modified 3,8-methanoquinoline systems.

| Donor Moiety | Glass-Transition Temperature (°C) | Ionization Potential (eV) | Reference |

| Dimethyldihydroacridine | 123 | 5.22 - 5.87 | beilstein-journals.org |

| Phenothiazine | 116 | 5.22 - 5.87 | beilstein-journals.org |

| 3,6-di-tert-butylcarbazole | Not reported | 5.22 - 5.87 | beilstein-journals.org |

Catalytic Properties:

The nitrogen atom in the 3,8-methanoquinoline scaffold can act as a ligand for metal catalysts. Pyridine-containing ligands are widely used in homogeneous catalysis. researchgate.net For instance, camphor-based pyridine (B92270) ligands have been used in asymmetric catalysis. researchgate.net The rigid structure of the 3,8-methanoquinoline framework could provide a well-defined coordination environment for a metal center, potentially leading to catalysts with high activity and selectivity.

The development of ruthenium carbene complexes with pyridinyl alcoholato ligands for ring-closing metathesis (RCM) reactions highlights the potential of such systems. mdpi.com The steric and electronic properties of the ligand, which would be influenced by the 3,8-methanoquinoline backbone, play a crucial role in the catalyst's performance.

Applications of 3,8 Methanoquinoline in Advanced Chemical Synthesis and Materials Science Research

3,8-Methanoquinoline as a Chiral Auxiliary or Ligand in Asymmetric Catalysis